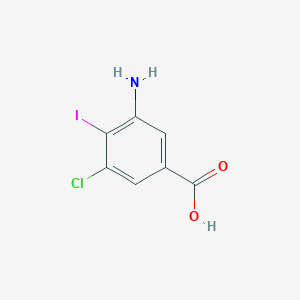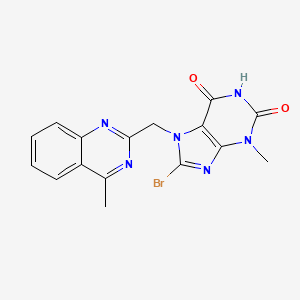
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives and is characterized by the presence of a bromine atom, a methyl group, and a quinazoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route starts with the bromination of 3-methylxanthine to introduce the bromine atom at the 8-position. This is followed by the alkylation of the 7-position with 4-methylquinazoline-2-ylmethyl chloride under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions would be carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The purine ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the quinazoline moiety.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 8-position.
Oxidation and Reduction: Products vary depending on the extent of oxidation or reduction, potentially leading to different purine derivatives.
Hydrolysis: Products include the cleavage fragments of the original compound.
Applications De Recherche Scientifique
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: It is used as a tool compound to study purine metabolism and related biochemical pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism or receptors that mediate cellular signaling pathways. The quinazoline moiety may contribute to the binding affinity and specificity of the compound, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-3-methylxanthine: Lacks the quinazoline moiety, making it less complex and potentially less active.
7-(4-Methylquinazolin-2-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the bromine atom, similar to the previous compound.
Uniqueness
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the bromine atom and the quinazoline moiety. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H13BrN6O2 |
|---|---|
Poids moléculaire |
401.22 g/mol |
Nom IUPAC |
8-bromo-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C16H13BrN6O2/c1-8-9-5-3-4-6-10(9)19-11(18-8)7-23-12-13(20-15(23)17)22(2)16(25)21-14(12)24/h3-6H,7H2,1-2H3,(H,21,24,25) |
Clé InChI |
ZYKNFZGTCKBGPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC2=CC=CC=C12)CN3C4=C(N=C3Br)N(C(=O)NC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


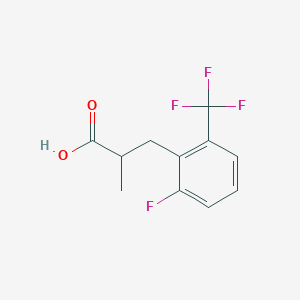

![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
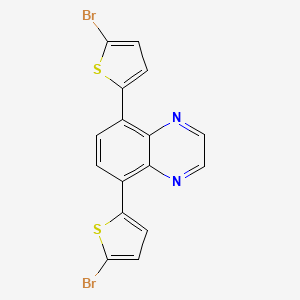
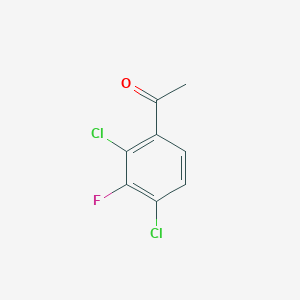
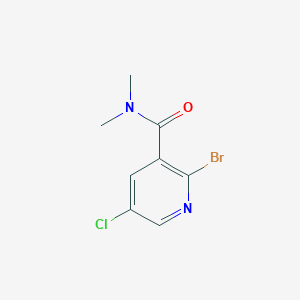
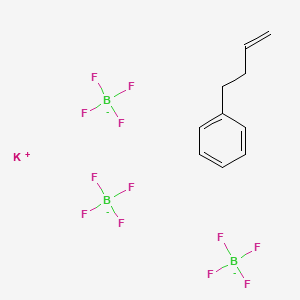


![Tert-butyl 4-[1-(4-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14769646.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide](/img/structure/B14769670.png)
